4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide
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Overview
Description
4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated benzodiazole intermediate.
Attachment of the Nitrobenzamide Group: The final step involves the coupling of the nitrobenzamide group to the benzodiazole-piperidine intermediate, typically using amide bond formation reactions facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzodiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl3).
Major Products
Aminobenzodiazole: Formed from the reduction of the nitro group.
Substituted Benzodiazoles: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Biological Research: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The piperidine moiety is known to enhance binding affinity to certain receptors, while the benzodiazole core may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-INDOL-5-YL}BENZAMIDE: Similar structure but with an indole core instead of a benzodiazole.
4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-QUINOLIN-5-YL}BENZAMIDE: Contains a quinoline core.
Uniqueness
The uniqueness of 4-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE lies in its benzodiazole core, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C23H27N5O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C23H27N5O3/c1-2-12-27-21-11-8-18(24-23(29)17-6-9-19(10-7-17)28(30)31)15-20(21)25-22(27)16-26-13-4-3-5-14-26/h6-11,15H,2-5,12-14,16H2,1H3,(H,24,29) |
InChI Key |
BRJGTWHQUZWMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4 |
Origin of Product |
United States |
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